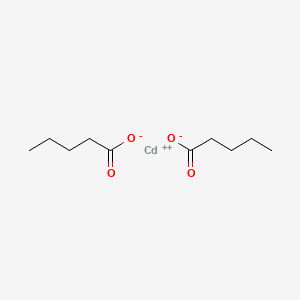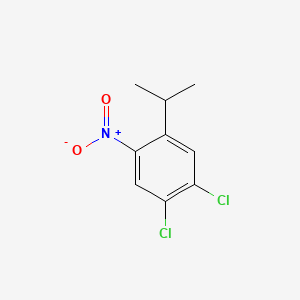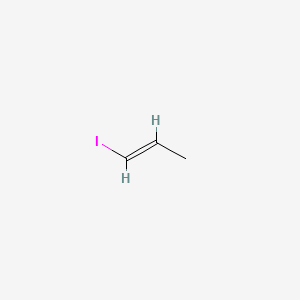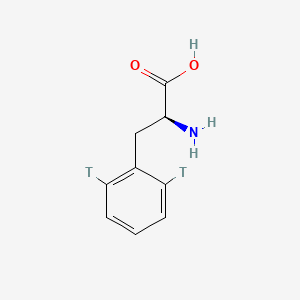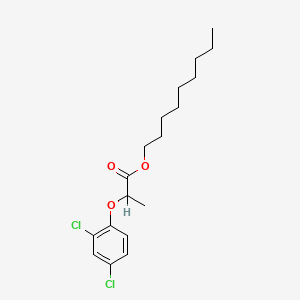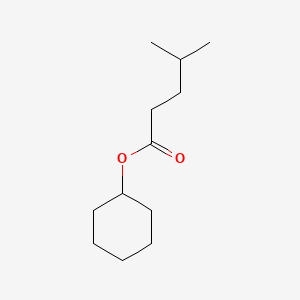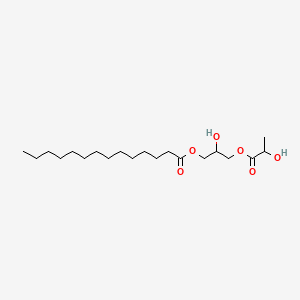
2-Hydroxy-3-(lactoyloxy)propyl myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(lactoyloxy)propyl myristate is a chemical compound with the molecular formula C17H32O6. It is an ester formed from myristic acid and a lactoyloxy group. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(lactoyloxy)propyl myristate typically involves the esterification of myristic acid with a lactoyloxy group. The reaction is usually carried out under acidic conditions with a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including myristic acid and lactoyloxy compounds, are mixed in reactors with appropriate catalysts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(lactoyloxy)propyl myristate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The lactoyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Oxidation products may include carboxylic acids and ketones.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions produce various esters or other derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-3-(lactoyloxy)propyl myristate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a component in drug formulations.
Industry: The compound is used in the formulation of cosmetics, personal care products, and industrial lubricants.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(lactoyloxy)propyl myristate involves its interaction with specific molecular targets. The lactoyloxy group can interact with enzymes and receptors, modulating their activity. The ester linkage allows the compound to penetrate biological membranes, enhancing its bioavailability and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(lactoyloxy)propyl myristate: This compound has two lactoyloxy groups, making it more hydrophilic compared to 2-Hydroxy-3-(lactoyloxy)propyl myristate.
Isopropyl myristate: Known for its use as a skin penetration enhancer, it lacks the lactoyloxy group present in this compound.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of the lactoyloxy group. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
94138-79-1 |
|---|---|
Formule moléculaire |
C20H38O6 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
[2-hydroxy-3-(2-hydroxypropanoyloxy)propyl] tetradecanoate |
InChI |
InChI=1S/C20H38O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(23)25-15-18(22)16-26-20(24)17(2)21/h17-18,21-22H,3-16H2,1-2H3 |
Clé InChI |
PXPMJHWVJIPKEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



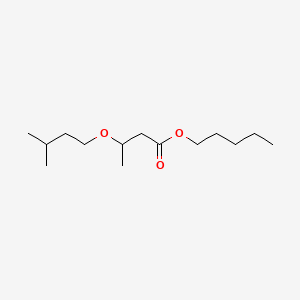
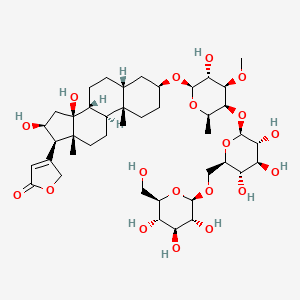
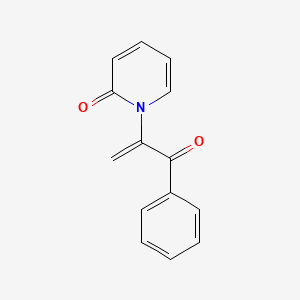

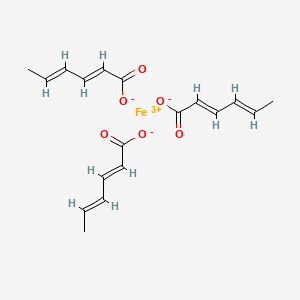
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
